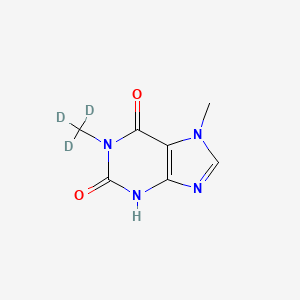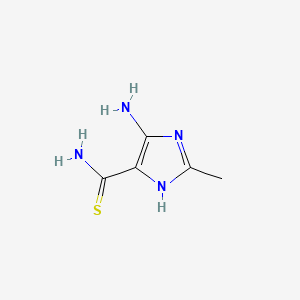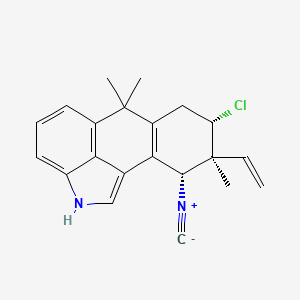![molecular formula C6H7N5 B563232 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 109205-39-2](/img/structure/B563232.png)
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C6H7N5 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been synthesized and evaluated for their anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves heating a solution of the precursor compound in formamide under reflux . The reaction mixture is then cooled, and the formed solid is filtered, washed with aqueous ethanol, dried, and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) . The compound has a molecular weight of 149.15 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 149.15 g/mol . The compound’s InChI string is InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) .Mechanism of Action
The exact mechanism of action of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is not yet fully understood. However, studies have shown that this compound inhibits the activity of several enzymes, including cyclin-dependent kinases and glycogen synthase kinase-3β, which are involved in cell proliferation and apoptosis. This compound has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress markers. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its activity and selectivity. This compound also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research on 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine. One area of interest is the development of this compound analogs with improved activity and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of this compound and its effects on different cellular pathways.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be synthesized by a variety of methods, including the reaction of 6-amino-1-methyluracil with ethyl acetoacetate and acetic anhydride, and the reaction of 6-amino-1-methyluracil with formamide and acetic anhydride. The former method is more commonly used due to its higher yield and simplicity.
Scientific Research Applications
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been found to interact with various enzymes and proteins . It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the active site of CDK2 through essential hydrogen bonding with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound has significant inhibitory activity against CDK2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .
properties
IUPAC Name |
1-methylpyrazolo[4,3-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQKKZBONXZYLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CN=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

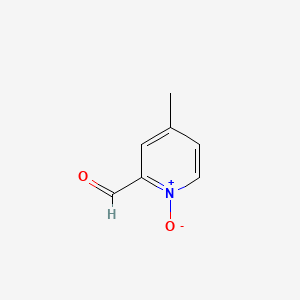
![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)
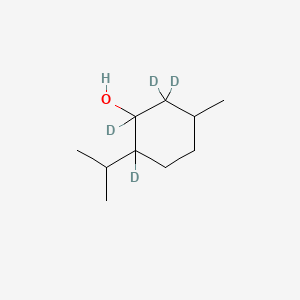

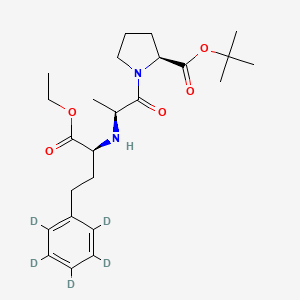
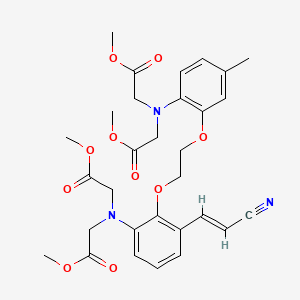
![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)

